molecular formula C12H10O2S B12066061 3-(5-Formylthiophen-2-yl)benzyl alcohol

3-(5-Formylthiophen-2-yl)benzyl alcohol

Cat. No.: B12066061
M. Wt: 218.27 g/mol
InChI Key: QPKDXFFXZHPBRI-UHFFFAOYSA-N
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Description

3-(5-Formylthiophen-2-yl)benzyl alcohol is an organic compound that features a benzyl alcohol moiety attached to a thiophene ring with a formyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Formylthiophen-2-yl)benzyl alcohol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions .

Another method involves the Chan-Lam coupling, which is used for the arylation of amines and other nitrogen-containing functional groups. This reaction is performed using aryl boronic acids and amines under mild conditions, offering good functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(5-Formylthiophen-2-yl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

3-(5-Formylthiophen-2-yl)benzyl alcohol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Formylthiophen-2-yl)benzyl alcohol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound may act as a substrate for enzymes like oxidases, which facilitate the conversion of alcohols to aldehydes or acids . The thiophene ring’s electron-rich nature allows it to participate in various electrophilic and nucleophilic reactions, contributing to its reactivity and versatility in chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Formylthiophen-2-yl)benzyl alcohol is unique due to its combination of a benzyl alcohol moiety and a thiophene ring with a formyl group. This structure imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

5-[3-(hydroxymethyl)phenyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C12H10O2S/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-6,8,13H,7H2

InChI Key

QPKDXFFXZHPBRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(S2)C=O)CO

Origin of Product

United States

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